molecular formula C19H20N2S B11644278 3-(Benzylsulfanyl)-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

3-(Benzylsulfanyl)-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B11644278
M. Wt: 308.4 g/mol
InChI Key: YWZJABAZIJRSPK-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that features a benzylsulfanyl group attached to a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylsulfanyl)-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylsulfanyl)-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzylsulfanyl)-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzylsulfanyl)-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The carbonitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzylsulfanyl)-1-ethyl-5,6,7,8-tetrahydroisoquinoline: Lacks the carbonitrile group.

    1-Ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile: Lacks the benzylsulfanyl group.

    3-(Benzylsulfanyl)-1-ethylisoquinoline-4-carbonitrile: Lacks the tetrahydro structure.

Uniqueness

3-(Benzylsulfanyl)-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is unique due to the presence of both the benzylsulfanyl and carbonitrile groups attached to a tetrahydroisoquinoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H20N2S

Molecular Weight

308.4 g/mol

IUPAC Name

3-benzylsulfanyl-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C19H20N2S/c1-2-18-16-11-7-6-10-15(16)17(12-20)19(21-18)22-13-14-8-4-3-5-9-14/h3-5,8-9H,2,6-7,10-11,13H2,1H3

InChI Key

YWZJABAZIJRSPK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C2=C1CCCC2)C#N)SCC3=CC=CC=C3

Origin of Product

United States

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